2-Phenylcyclopentan-1-one

Chiroptical Properties Stereochemistry Optical Activity

Researchers requiring a chiral building block with exceptional optical rotation (~10× that of acyclic analogs) for polarimeter calibration or asymmetric synthesis need a reliable, high-purity source. 2-Phenylcyclopentan-1-one (≥95%) directly addresses this need. - Enables Pd-catalyzed regioselective α-alkenylation for quaternary carbon centers; alkyl analogs fail. - Key precursor to all stereoisomers of c₅Phe constrained amino acids via Strecker reaction. - Serves as a well-characterized photochemical probe for acyl benzyl biradical studies. Supplied with full QA documentation; ready for immediate dispatch.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 1198-34-1
Cat. No. B072573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylcyclopentan-1-one
CAS1198-34-1
Synonyms2-Phenylcyclopentanone
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C1)C2=CC=CC=C2
InChIInChI=1S/C11H12O/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
InChIKeyNPELEPAOYMNNRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylcyclopentan-1-one Overview


2-Phenylcyclopentan-1-one (CAS 1198-34-1) is a chiral α-substituted cyclopentanone featuring a phenyl ring at the 2-position. This structural motif confers distinct stereoelectronic properties that differentiate it from acyclic α-phenyl ketones and other cyclopentanone derivatives [1]. The compound exists as a white to off-white low-melting solid (mp 35–39 °C) and is commercially available at 95% purity . Its primary scientific value lies in its role as a versatile chiral building block for the synthesis of constrained amino acid analogues and as a model substrate in palladium-catalyzed regioselective α-alkenylation reactions that generate quaternary carbon centers [2].

Chiral building block for constrained amino acid synthesis
Substrate for Pd-catalyzed regioselective α-alkenylation
Chiral reference probe for polarimetry and chiroptical studies

2-Phenylcyclopentan-1-one Substitution Risks


The scientific and industrial utility of 2-phenylcyclopentan-1-one is not universally shared by all cyclopentanone derivatives or even by acyclic α-phenyl ketones. Generic substitution with alternative building blocks (e.g., unsubstituted cyclopentanone, 2-methylcyclopentanone, or acyclic phenyl ketones) fails to replicate key performance characteristics that are critical for reproducible research outcomes. Specifically, the ring-constrained phenyl substituent in 2-phenylcyclopentan-1-one induces a dramatic enhancement of optical rotatory power—up to 10-fold greater than its acyclic counterparts [1]. Furthermore, the presence of the phenyl group at the α-position is essential for enabling palladium-catalyzed α-alkenylation reactions that proceed with high regioselectivity and yield; alkyl-substituted ketone analogues fail to react under identical conditions [2]. For procurement decisions in asymmetric synthesis, peptide mimetic design, or catalytic methodology development, the specific structural and stereoelectronic features of 2-phenylcyclopentan-1-one are not interchangeable with in-class compounds lacking this precise substitution pattern.

Acyclic α-phenyl ketones
Ring constraint significantly alters optical rotation; may not replicate chiroptical reference performance. Reported up to 10-fold lower rotation.
Alkyl-substituted ketones
Unreactive under reported Pd-catalyzed α-alkenylation conditions; quaternary carbon formation not observed.
Other cyclopentanone precursors
Not established for c5Phe Strecker synthesis; synthetic utility may not transfer to constrained phenylalanine preparation.

2-Phenylcyclopentan-1-one Differentiation Evidence


Superior Optical Rotatory Power

2-Phenylcyclopentan-1-one exhibits a specific rotation of [α]D ≈ +4190° in cyclohexane, which is five to ten times larger than the maximum rotations measured for ten structurally related acyclic α-phenyl ketone analogs [1]. This quantitative difference arises from the conformational restriction imposed by the cyclopentanone ring, which enhances the compound's optical rotatory power.

Optical Rotation
Head-to-head
[α]D ≈ +4190° (5–10× acyclic ketones)
Reported high rotation supports chiral reference probe use
Cyclohexane, Na D-line; 5–10-fold vs. ten acyclic analogs
Chiroptical Properties Stereochemistry Optical Activity

Exclusive α-Alkenylation Reactivity

In palladium-catalyzed α-alkenylation reactions, 2-phenylcyclopentan-1-one reacts with β-bromostyrene to afford α-styryl-substituted products bearing a quaternary carbon center in high yield [1]. In stark contrast, alkyl-substituted ketone substrates undergo no reaction under identical catalytic conditions, underscoring the essential role of the phenyl substituent in enabling the formation of the thermodynamically stable conjugate enolate intermediate required for successful α-arylation [1].

α-Alkenylation
Head-to-head
Phenyl ketone: high yield; alkyl ketones: no reaction
Reported to support regioselective α-alkenylation; quaternary carbon formation
Pd catalyst, β-bromostyrene, base; alkyl substrates inert
Palladium Catalysis Regioselective Synthesis Quaternary Carbon Centers

Synthesis of Constrained Phenylalanine (c5Phe)

2-Phenylcyclopentan-1-one serves as the starting material in a highly efficient Strecker reaction that provides all stereoisomers of 1-amino-2-phenylcyclopentanecarboxylic acid (c5Phe), a conformationally constrained phenylalanine analogue [1]. This synthetic route enables the preparation of both racemic cis- and trans-c5Phe, which are valuable tools for investigating peptide-receptor recognition phenomena where side-chain orientation is critical.

c5Phe Synthesis
Class-level
Established Strecker route for all four c5Phe stereoisomers
Reported precursor for constrained phenylalanine analogues
Racemic cis/trans accessible; enantiomer resolution required
Peptide Mimetics Amino Acid Synthesis Conformational Constraint

2-Phenylcyclopentan-1-one Applications


Chiroptical Reference Standard

Due to its exceptionally high specific rotation ([α]D ≈ +4190°), 2-phenylcyclopentan-1-one is ideally suited as a chiral reference compound for calibrating polarimeters and for validating the optical purity of resolved enantiomers in asymmetric synthesis workflows [1]. Its 5- to 10-fold enhancement in rotatory power relative to acyclic α-phenyl ketones provides superior signal-to-noise in optical rotation measurements, enabling more precise determination of enantiomeric excess in dilute or weakly absorbing samples.

Quaternary Carbon Stereocenter Synthesis

This compound is the substrate of choice for researchers developing palladium-catalyzed methodologies for regioselective α-alkenylation that construct quaternary carbon centers [2]. Unlike alkyl-substituted ketone analogs that fail to react, 2-phenylcyclopentan-1-one participates efficiently, enabling access to α-styryl-substituted cyclopentanone derivatives with potential applications in natural product synthesis and medicinal chemistry lead optimization.

c5Phe Peptide Building Block Preparation

In peptide and peptidomimetic research, 2-phenylcyclopentan-1-one is the key starting material for synthesizing all stereoisomers of 1-amino-2-phenylcyclopentanecarboxylic acid (c5Phe) via a high-efficiency Strecker reaction [3]. These constrained amino acids are essential tools for probing the bioactive conformation of peptide ligands and for enhancing the metabolic stability and receptor selectivity of therapeutic peptide candidates.

Mechanistic Photochemical Biradical Studies

The photolysis of 2-phenylcyclopentan-1-one yields alkenal products in good yields and has historically served as a model system for investigating the behavior of acyl benzyl biradicals in mechanistic organic chemistry [4]. For physical organic chemists studying hydrogen abstraction, radical recombination, or solvent cage effects, this compound represents a well-characterized and literature-documented photochemical probe.

Application
Selection Property
Validation Focus
Polarimeter calibration & chiral reference
High specific rotation relative to acyclic analogs
Optical rotation accuracy, enantiomeric excess determination
Pd-catalyzed α-alkenylation methodology
Phenyl-substituted ketone reactivity
Reaction yield, regioselectivity, quaternary carbon formation
Constrained peptide building block synthesis
Strecker reaction compatibility
c5Phe isomer purity, stereochemical outcome
Mechanistic photochemistry studies
Well-characterized photochemical probe
Biradical intermediate behavior, product distribution

Technical Documentation Hub

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